Theanine ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

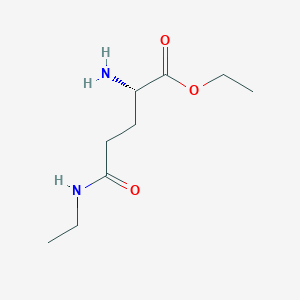

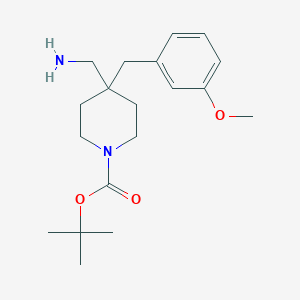

Theanine, also known as L-theanine and sometimes L-gamma-glutamylethylamide or N5-ethyl-L-glutamine, is an amino acid analogue of the proteinogenic amino acids L-glutamate and L-glutamine . It is found primarily in particular plant and fungal species . Theanine is a derivative of glutamine that is ethylated on the amide nitrogen . Esters have the general formula, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester . Research key enzymes and genes for L-theanine synthesis and metabolism in tea tree are beneficial for achieving the large-scale microbial synthesis of L-theanine .

Molecular Structure Analysis

The chemical name N5-ethyl-L-glutamine and other synonyms for theanine reflect its chemical structure . The name theanine, without prefix, is generally understood to imply the L-(S-) enantiomer, derived from the related proteinogenic L-amino acid glutamic acid . Theanine is an analog of this amino acid, and its primary amide, L-glutamine .

Chemical Reactions Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The mechanism of action of L-theanine is to raise inhibitory neurotransmitter levels as well as work immediately to block the production of excitatory neurotransmitters which leads to neuroprotection and relaxation .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Wirkmechanismus

Safety and Hazards

Highly flammable liquid and vapor Causes serious eye irritation May cause drowsiness or dizziness . Precautionary Statements Prevention Wash face, hands and any exposed skin thoroughly after handling Do not breathe dust/fume/gas/mist/vapors/spray Use only outdoors or in a well-ventilated area Keep away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

According to the status, at present, of the microbial synthesis of L-theanine, the future development of microbial synthesis of L-theanine is prospected, in order to provide technical and theoretical basis for in-depth research on the industrial production of theanine . In recent years, the global market demand for theanine has continued to rise, and the industry has developed rapidly .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-5-(ethylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-11-8(12)6-5-7(10)9(13)14-4-2/h7H,3-6,10H2,1-2H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYILPKRJDOTRS-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theanine ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2565027.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)

![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)

![3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2565046.png)